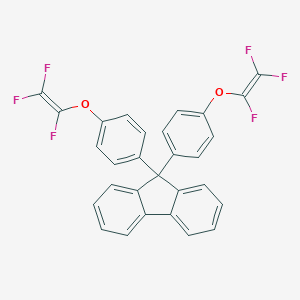

9,9-Bis(4-trifluorovinyloxyphenyl)fluorene

Vue d'ensemble

Description

9,9-Bis(4-trifluorovinyloxyphenyl)fluorene is a chemical compound with the molecular formula C29H16F6O2 and a molecular weight of 510.43 .

Synthesis Analysis

The synthesis of similar compounds, such as 9,9-bis(4-hydroxyphenyl)fluorene, has been studied extensively. One method involves the use of bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) as catalysts . The BFIL catalyst can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis(4-hydroxyphenyl)fluorene .Molecular Structure Analysis

The molecular structure of 9,9-Bis(4-trifluorovinyloxyphenyl)fluorene is characterized by the presence of two trifluorovinyloxyphenyl groups attached to a fluorene core .Applications De Recherche Scientifique

Heat-Resistant Adhesives

Similar compounds have been used as monomers or modifiers for heat-resistant adhesives. These adhesives can withstand high temperatures and are suitable for applications that require thermal stability .

High-Temperature Coatings

The related compounds are also applicable in high-temperature coatings. These coatings protect materials from thermal degradation when exposed to extreme heat .

Advanced Composites Matrix Resin

Another application is in the matrix resin for advanced composites. The resin provides a framework that holds the composite material together and contributes to its structural integrity .

Organosoluble Polyimides

Compounds with similar structures have been used to synthesize organosoluble polyimides. These polyimides offer solubility in organic solvents, which is beneficial for certain industrial processes .

Light-Colored Fluorinated Polyimides

The related compounds have been utilized to produce light-colored fluorinated polyimides. These materials combine the properties of polyimides with the added benefits of fluorination, such as enhanced chemical resistance .

Nucleophilic Substitution Reactions

They serve as intermediates in nucleophilic substitution reactions, which are fundamental in organic synthesis and can lead to a variety of end products .

Mécanisme D'action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Mode of Action

It is known that the compound can be involved in the condensation reaction of 9-fluorenone and phenol . In this reaction, bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) are used as catalysts . The Brønsted acid catalysts protonate the carbonyl of ketone to help monophenol addition, and also help the addition of the second phenol through protonating the hydroxyl of the intermediate produced from the nucleophilic addition of ketone with the first phenol .

Biochemical Pathways

The compound is involved in the synthesis of 9,9-bis (4-hydroxyphenyl) fluorene (bhpf), a compound with a cardo-ring structure . BHPF is an important raw material to produce epoxy resin, polycarbonate, acrylic resin, and other materials with high thermal stability and good optical properties .

Result of Action

It is known that bfil catalyst 6c can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis (4-hydroxyphenyl) fluorene (952%) .

Action Environment

The action of 9,9-Bis(4-trifluorovinyloxyphenyl)fluorene can be influenced by several factors. For instance, the reaction parameters, including catalyst amount, reaction temperature, reaction time, and the molar ratio of phenol and 9-fluorenone, can affect the efficiency of the condensation reaction . The compound is typically stored at room temperature , suggesting that it is stable under normal environmental conditions.

Propriétés

IUPAC Name |

9,9-bis[4-(1,2,2-trifluoroethenoxy)phenyl]fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H16F6O2/c30-25(31)27(34)36-19-13-9-17(10-14-19)29(18-11-15-20(16-12-18)37-28(35)26(32)33)23-7-3-1-5-21(23)22-6-2-4-8-24(22)29/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKOBYPPBQWLOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC(=C(F)F)F)C5=CC=C(C=C5)OC(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H16F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373512 | |

| Record name | 9,9-Bis(4-trifluorovinyloxyphenyl)fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9-Bis(4-trifluorovinyloxyphenyl)fluorene | |

CAS RN |

134130-20-4 | |

| Record name | 9,9-Bis(4-trifluorovinyloxyphenyl)fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

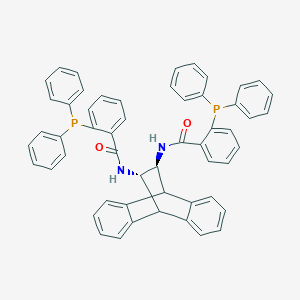

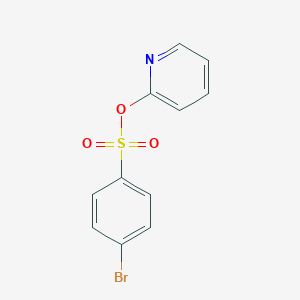

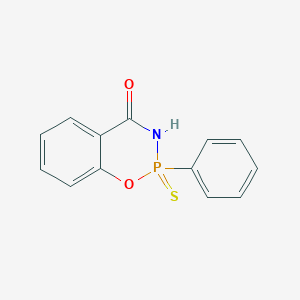

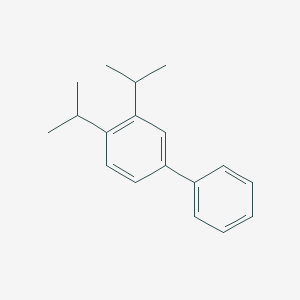

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B173380.png)

![N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B173382.png)

![3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]tetradecanamide](/img/structure/B173401.png)

![3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester](/img/structure/B173408.png)